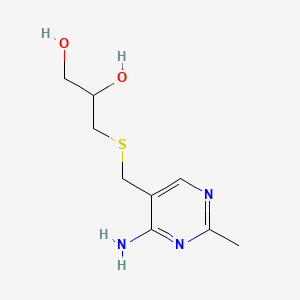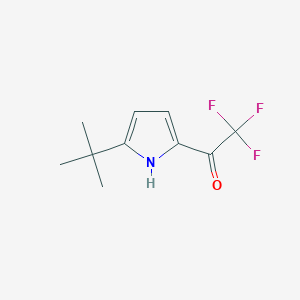
1-(5-tert-Butyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) typically involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the trifluoromethyl group and the attachment of the pyrrole ring. Detailed synthetic routes can vary, but they generally involve the use of reagents such as trifluoroacetic acid and tert-butylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanone,1-[4-(1,1-dimethylethyl)phenyl]-
- Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-
- Ethanone,1-[5-(1,1-dimethylethyl)-2,3-dihydroxyphenyl]-
Uniqueness
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) is unique due to its trifluoromethyl group and pyrrole ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for various applications.
Propriétés
Numéro CAS |
34773-59-6 |
|---|---|
Formule moléculaire |
C10H12F3NO |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)7-5-4-6(14-7)8(15)10(11,12)13/h4-5,14H,1-3H3 |
Clé InChI |
MDVIGLLOHWLTSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(N1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


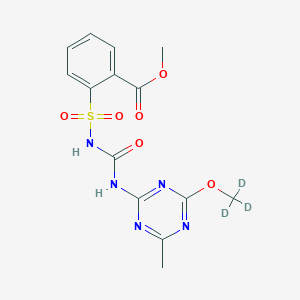


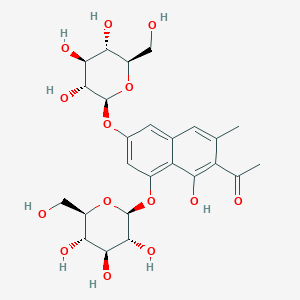
![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
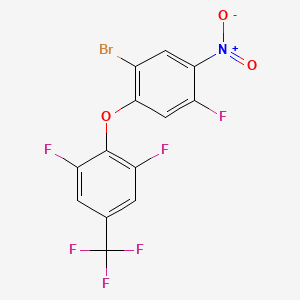
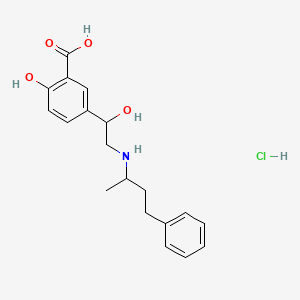
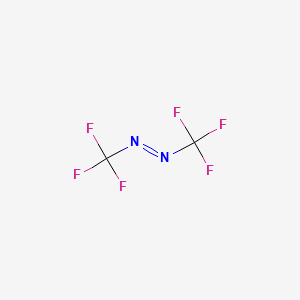
![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)
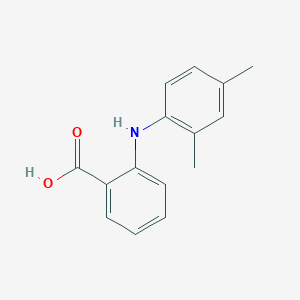
![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
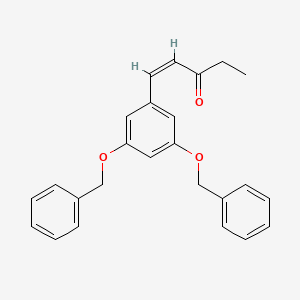
![(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B13425277.png)
